3-(5-Fluoro-2-methyl-benzyl)-piperidine
Description
3-(5-Fluoro-2-methyl-benzyl)-piperidine is a piperidine derivative featuring a benzyl group substituted with a fluorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring. The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group may influence steric interactions with biological targets .
Properties
CAS No. |
955288-12-7 |
|---|---|
Molecular Formula |
C13H18FN |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-[(5-fluoro-2-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18FN/c1-10-4-5-13(14)8-12(10)7-11-3-2-6-15-9-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 |
InChI Key |
SFQUIEKIMLZFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methyl-benzyl)-piperidine typically involves the reaction of 5-fluoro-2-methyl-benzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(5-Fluoro-2-methyl-benzyl)-piperidine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The final product is typically obtained through large-scale purification processes, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methyl-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: The fluorine atom in the benzyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzyl-piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
3-(5-Fluoro-2-methyl-benzyl)-piperidine features a piperidine ring substituted with a 5-fluoro-2-methyl-benzyl group. The presence of fluorine enhances its chemical stability, lipophilicity, and binding affinity to biological targets, making it a valuable candidate for therapeutic applications.
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders. Its unique structural properties allow it to interact with various neurotransmitter systems.
Neuropharmacological Effects
Research indicates that 3-(5-Fluoro-2-methyl-benzyl)-piperidine interacts with serotonin and dopamine receptors, suggesting potential applications as:
- Antidepressant : Studies have shown that the compound increases serotonin levels in animal models, aligning with traditional antidepressant mechanisms.
- Anxiolytic : Behavioral assays indicate significant anxiolytic effects, comparable to established anxiolytics.
- Neuroleptic Agent : It has demonstrated efficacy in reducing hyperactivity in animal models, indicating potential as an antipsychotic agent.
Case Studies
- Neuroleptic Activity : In a study examining various piperidine derivatives, this compound significantly reduced hyperactivity in rodent models, suggesting its utility in treating psychotic disorders.
- Antidepressant Effects : A targeted investigation revealed that the compound increased serotonin levels significantly, supporting its potential use as an antidepressant.
- Anxiolytic Properties : In comparative behavioral studies, it exhibited anxiolytic effects similar to those of established medications used for anxiety disorders.
Research Findings
The pharmacological profile of 3-(5-Fluoro-2-methyl-benzyl)-piperidine has been characterized through various receptor binding assays and functional studies. These studies assess its effects on neurotransmitter systems, providing insights into its potential therapeutic applications.
Similar Compounds
| Compound Name | Description |
|---|---|
| 4-(5-Fluoro-2-methyl-benzyl)-piperidine | Similar structure with different substitution pattern; studied for similar pharmacological effects. |
| Benzoylpiperidine | Known for interactions with serotonin receptors; used in neuropharmacology. |
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Halogen and Alkyl Substituents
3-(2-Chloro-6-fluoro-benzyl)-piperidine hydrochloride
- Substituents : 2-chloro, 6-fluoro benzyl.
- Key Differences : The chloro and fluoro substituents at the 2- and 6-positions introduce distinct electronic and steric effects compared to the 5-fluoro-2-methyl substitution in the target compound. Chlorine’s higher electronegativity may enhance binding to electron-rich enzyme pockets.
- Applications: Not explicitly stated in evidence, but structurally related to H3 receptor (H3R) ligands and kinase inhibitors .
2-(3-Fluoro-4-methyl-benzyl)-piperidine
Pharmacological Activity Comparisons
Antidepressant Effects: Oxadiazole-Piperidine Derivatives
- Compound Class : 3-[5-(Aryl[1,3,4]oxadiazole-2-yl)]-piperidine derivatives (e.g., compounds 16–18).
- Activity : Reduced immobility time in forced swim tests (FST) at 10 mg/kg, comparable to tiagabine (10 mg/kg) and imipramine (50 mg/kg).
- Comparison : The target compound lacks the oxadiazole moiety, suggesting divergent mechanisms. However, its benzyl substituents may confer CNS activity through serotonin or dopamine receptor interactions .
Kinase Inhibition: Indazole-Piperidine Derivatives
- Compound 82a : Features a pyrazine and 2,6-difluorophenyl moiety.
- Activity : IC50 values of 0.4–1.1 nM against Pim-1, Pim-2, and Pim-3 kinases.
- Comparison : The target compound’s 5-fluoro-2-methyl benzyl group may lack the planar aromaticity required for kinase inhibition but could excel in receptor affinity due to its alkyl substitution .
H3 Receptor Affinity: Benzophenone Derivatives
- Optimized Compounds: 4-F-substituted benzophenones with pentyloxyl linkers.
- Activity : Ki = 30 nM for H3R, comparable to pitolisant.
- Comparison: The target compound’s methyl group may hinder linker flexibility, but its fluorine could enhance affinity through halogen bonding. Piperidine’s role here is secondary to benzophenone’s core .
Physicochemical and Metabolic Properties
- Metabolic Stability: Fluorine reduces oxidative metabolism, as seen in 5-halogeno-FddUrd derivatives (), which exhibit prolonged half-lives.
Data Table: Comparative Analysis of Piperidine Derivatives
Biological Activity
3-(5-Fluoro-2-methyl-benzyl)-piperidine is a chemical compound with a piperidine ring substituted by a 5-fluoro-2-methyl-benzyl group. This specific substitution pattern enhances its stability and solubility, making it a candidate for various biological applications, particularly in neuropharmacology and medicinal chemistry. The presence of fluorine in the structure contributes to its unique chemical properties, which are crucial for its biological activity.
The compound's structure can be represented as follows:
Key characteristics include:
- Fluorine Atom : Enhances binding affinity to biological targets.
- Piperidine Ring : Known for its role in various pharmacological activities.
Biological Activity Overview
Research indicates that 3-(5-Fluoro-2-methyl-benzyl)-piperidine exhibits significant interactions with central nervous system (CNS) receptors, suggesting potential therapeutic applications. The compound's biological activity has been evaluated through various assays, focusing on its effects on neurotransmitter systems and receptor binding.
Key Findings
- Receptor Binding Assays : Studies have shown that the fluorinated benzyl group increases the binding affinity to certain CNS receptors compared to non-fluorinated analogs, making it an attractive candidate for further exploration in neuropharmacology.
- Functional Studies : Functional assays have indicated that this compound may modulate neurotransmitter release, influencing pathways related to mood and cognition. The specific mechanisms are still under investigation but suggest a role in treating disorders such as depression and anxiety.
- Antitumor Activity : Although primarily studied for CNS applications, preliminary research has also explored its potential antitumor properties. In vitro studies demonstrated that compounds with similar piperidine structures exhibited cytotoxic effects against various cancer cell lines, indicating a broader pharmacological profile .
Case Studies
Several studies have documented the biological activity of similar piperidine derivatives:
- Study on L1210 Mouse Leukemia Cells : A series of piperidyl phosphoramidate analogues were synthesized and tested against L1210 mouse leukemia cells, showing potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests that structural modifications in piperidine derivatives can lead to significant biological effects .
- Fluorinated Piperidines : Recent advancements in synthesizing fluorinated piperidines have yielded compounds with improved pharmacokinetic properties and enhanced receptor binding capabilities. These studies highlight the importance of fluorination in optimizing biological activity .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
